Cas no 15890-40-1 (cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry))

cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) 化学的及び物理的性質
名前と識別子
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- Cyclopentane,1,2,3-trimethyl-, (1a,2a,3b)-
- (1R,3R)-1,2,3-trimethylcyclopentane
- CIS,CIS,TRANS-1,2,3-TRIMETHYLCYCLOPENTANE
- cis-1,2,trans-1,3-1,2,3-Trimethylcyclopentane
- cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry)
- 1,2,3-Trimethylcyclopentane, cis, trans
- 1,2,3-Trimethylcyclopentane, trans, cis
- 1,trans-2,cis-3-Trimethylcyclopentane
- 1-cis-2, trans-3-Trimethylcyclopentane
- cis-1,2,trans-1,3-1,2,3-Trimethylcyclopentane1000µg
- Cyclopentane, 1,2,3-trimethyl-, cis,trans
- Cyclopentane, 1,2,3-trimethyl-, cis-1,2,trans-1,3-
- Cyclopentane, 1,2,3-trimethyl-, trans, cis
- trans,cis-1,2,3-Trimethylcyclopentane
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- インチ: InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1
- InChIKey: VCWNHOPGKQCXIQ-RNFRBKRXSA-N
- SMILES: C[C@@H]1CC[C@@H](C)C1C
計算された属性
- 精确分子量: 112.12500
じっけんとくせい
- 密度みつど: 0.7661
- ゆうかいてん: -112°C
- Boiling Point: 117.55°C
- Refractive Index: 1.4194
- PSA: 0.00000
- LogP: 2.68850
cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T796205-10mg |
cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) |
15890-40-1 | 10mg |
$13323.00 | 2023-05-17 | ||
TRC | T796205-25mg |
cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) |
15890-40-1 | 25mg |
$ 11200.00 | 2023-09-05 |
cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry)に関する追加情報
Recent Advances in the Study of cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) and Its Implications in Chemical Biology and Medicine
In recent years, the compound with CAS number 15890-40-1, specifically identified as cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry), has garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclic hydrocarbon, characterized by its unique stereochemistry, has been the subject of numerous studies aimed at understanding its structural properties, synthetic pathways, and potential applications in drug development and material science. The relative stereochemistry of this compound plays a crucial role in its biological activity and interaction with other molecules, making it a valuable candidate for further investigation.
Recent studies have focused on the synthesis and characterization of cis-1,2-trans-3-Trimethylcyclopentane, with particular emphasis on its stereochemical purity and stability under various conditions. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate its three-dimensional structure and confirm the relative positions of the methyl groups. These structural insights are critical for understanding the compound's reactivity and potential as a building block for more complex molecules in medicinal chemistry.
One of the key findings in the latest research is the compound's potential as a chiral auxiliary or ligand in asymmetric synthesis. Its rigid cyclopentane backbone and well-defined stereochemistry make it an excellent candidate for controlling the stereoselectivity of chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. Several research groups have reported successful applications of cis-1,2-trans-3-Trimethylcyclopentane derivatives in catalytic asymmetric reactions, leading to high yields and excellent enantioselectivity.
In the realm of drug discovery, preliminary studies have explored the biological activity of cis-1,2-trans-3-Trimethylcyclopentane and its derivatives. While the compound itself does not exhibit significant pharmacological activity, its structural motifs have been incorporated into more complex molecules with promising therapeutic potential. For instance, derivatives of this compound have shown moderate activity as enzyme inhibitors in in vitro assays, suggesting possible applications in the treatment of metabolic disorders or infectious diseases. Further optimization of these derivatives is currently underway to enhance their potency and selectivity.
From a materials science perspective, the unique stereochemistry and physical properties of cis-1,2-trans-3-Trimethylcyclopentane have been investigated for potential applications in liquid crystal technology and polymer chemistry. The compound's ability to form ordered structures due to its rigid conformation and stereochemical configuration makes it an interesting candidate for the development of advanced materials with tailored properties. Recent work has demonstrated its utility as a mesogen in liquid crystal formulations, where it contributes to improved thermal stability and optical properties.
Looking ahead, researchers are particularly interested in exploring the scalability of synthetic routes to cis-1,2-trans-3-Trimethylcyclopentane and its derivatives. Current methods, while effective on a laboratory scale, may require optimization for industrial-scale production. Additionally, computational studies are being conducted to predict the compound's behavior in various chemical environments and to design novel derivatives with enhanced properties. These efforts are expected to open new avenues for the application of this interesting molecule in both pharmaceutical and materials science domains.
In conclusion, the ongoing research on cis-1,2-trans-3-Trimethylcyclopentane (Relative Stereochemistry) (CAS: 15890-40-1) demonstrates its versatility and potential across multiple scientific disciplines. As our understanding of its properties and applications continues to grow, this compound is likely to play an increasingly important role in the development of new drugs, catalysts, and advanced materials. Future studies will undoubtedly uncover additional uses for this structurally intriguing molecule, further solidifying its position in chemical biology and pharmaceutical research.
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